molecular formula C20H17FN2O2 B2651251 8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903337-26-7

8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2651251
CAS No.: 1903337-26-7
M. Wt: 336.366
InChI Key: MCTVMOKTHNHXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic small molecule featuring a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound incorporates a pyrrolidine ring linked via an ether bond and a 2-fluorobenzoyl group, a structural motif common in the design of pharmacologically active compounds targeting various enzymes and receptors . The quinoline nucleus is a fundamental building block in developing therapeutics for various diseases, including cancer, inflammatory conditions, and central nervous system (CNS) disorders . The specific molecular architecture of this compound, particularly the fused heterocyclic system with endocyclic nitrogen atoms, is strategically designed to engage with biological targets through key interactions such as hydrogen bonding . Researchers can utilize this compound as a key intermediate or a chemical probe in drug discovery programs, particularly for investigating pathways involving enzymes like pyruvate kinase M2 (PKM2) or various kinase targets . Its structure is also relevant for studying ligand-receptor interactions, such as with neurokinin (NK) receptors, given that similar quinoline and pyrrolidine derivatives have been explored as selective receptor antagonists . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(2-fluorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-17-8-2-1-7-16(17)20(24)23-12-10-15(13-23)25-18-9-3-5-14-6-4-11-22-19(14)18/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVMOKTHNHXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated analogs.

Scientific Research Applications

8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity and specificity, while the pyrrolidine ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Thiazole-5-carbonyl in Example 5 offers hydrogen-bonding capabilities via its nitrogen atoms, which may enhance target selectivity compared to the fluorobenzoyl group.

B. Core Structure Variations

C. Physicochemical Properties

  • The hydrochloride salt of 5-chloro-8-(3-pyrrolidinyloxy)quinoline demonstrates higher aqueous solubility (critical for parenteral formulations) but may introduce ion-dependent toxicity.
  • The target compound’s benzoylated pyrrolidine increases logP, suggesting better membrane permeability but possible challenges in solubility.

Research Findings and Implications

  • Positional Isomerism: Substitution at the 8-position of quinoline (vs. 7-position in ) significantly alters steric and electronic profiles, impacting target engagement.
  • Safety Considerations : The hydrochloride salt in highlights the importance of salt forms in modulating toxicity, a factor yet to be explored for the target compound.
  • Patent Trends : European patent compounds () emphasize acylated pyrrolidine motifs, validating the target’s design rationale for improved metabolic stability.

Limitations and Contradictions

  • No direct biological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, limiting mechanistic comparisons.
  • ’s compound lacks safety or efficacy data, restricting functional analysis.

Biological Activity

The compound 8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a derivative of 8-hydroxyquinoline, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

8-hydroxyquinoline derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives with different substituents on the quinoline ring have shown varying degrees of activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of 8-hydroxyquinoline derivatives. The compound's ability to chelate metal ions may contribute to its cytotoxic effects on cancer cells. A study indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a mechanism that involves the disruption of metal-dependent enzymatic processes essential for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The hydroxyl group in the quinoline structure allows for effective chelation of metal ions, which is crucial for various biological processes.
  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in critical metabolic pathways, including those related to cancer proliferation and microbial resistance .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may influence G protein-coupled receptor (GPCR) signaling pathways, further implicating them in various physiological responses .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialPseudomonas aeruginosaInhibition zones up to 24 mm
Klebsiella pneumoniaeInhibition zones up to 25 mm
AnticancerVarious cancer cell linesSelective cytotoxicity
Enzyme InhibitionVarious metal-dependent enzymesDisruption of metabolic pathways
GPCR ModulationVarious signaling pathwaysAltered cellular responses

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several 8-hydroxyquinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to that of standard antibiotics. The study emphasized the importance of substituent variations on the quinoline ring in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of various 8-hydroxyquinoline derivatives against multiple cancer cell lines. The findings revealed that certain derivatives displayed potent cytotoxicity with IC50 values significantly lower than those observed for conventional chemotherapeutics. Notably, the compound's mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

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